9H-Purin-6-amine, 9-(3-deoxy-5-O-((4-methoxyphenyl)diphenylmethyl)-3-((phenylmethyl)amino)-beta-D-arabinofuranosyl)-N-((4-methoxyphenyl)diphenylmethyl)-
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Overview
Description
The compound “9H-Purin-6-amine, 9-(3-deoxy-5-O-((4-methoxyphenyl)diphenylmethyl)-3-((phenylmethyl)amino)-beta-D-arabinofuranosyl)-N-((4-methoxyphenyl)diphenylmethyl)-” is a complex organic molecule with significant potential in various scientific fields. This compound belongs to the purine family, which is known for its biological importance, particularly in nucleic acids like DNA and RNA. The structure of this compound suggests it may have unique properties and applications due to its intricate arrangement of functional groups and substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise conditions to ensure the correct formation of the desired product. The general synthetic route includes:
Formation of the Purine Core: The purine core is synthesized through a series of condensation reactions involving formamide and other nitrogen-containing precursors.
Attachment of the Arabinofuranosyl Group: This step involves the glycosylation of the purine core with a protected arabinofuranosyl donor. The reaction typically uses Lewis acids like trimethylsilyl trifluoromethanesulfonate (TMSOTf) as catalysts.
Introduction of the Methoxyphenyl and Diphenylmethyl Groups: These groups are introduced through nucleophilic substitution reactions, often using reagents like sodium hydride (NaH) and various protecting groups to ensure selective reactions.
Final Deprotection and Purification: The final step involves the removal of protecting groups under acidic or basic conditions, followed by purification using chromatography techniques.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality and yield, and implementing robust purification processes. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine and hydroxyl groups. Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reduction reactions can target the nitro groups or double bonds within the molecule. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophilic substitution reactions can occur at various positions on the purine ring and the arabinofuranosyl moiety. Reagents like sodium azide (NaN₃) and alkyl halides are commonly used.
Common Reagents and Conditions
Oxidation: H₂O₂, KMnO₄, and chromium trioxide (CrO₃) in acidic or basic media.
Reduction: NaBH₄, LiAlH₄, and catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: NaN₃, alkyl halides, and various bases like NaH or potassium tert-butoxide (KOtBu).
Major Products
The major products of these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amines or alcohols
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
Biologically, the compound may interact with nucleic acids and proteins, making it a potential candidate for studying DNA/RNA interactions and enzyme inhibition. Its structural similarity to nucleotides suggests it could be used in research on genetic regulation and replication.
Medicine
In medicine, the compound’s potential as a therapeutic agent is significant. It may exhibit antiviral, anticancer, or antimicrobial properties due to its ability to interfere with biological pathways
Properties
CAS No. |
134934-60-4 |
---|---|
Molecular Formula |
C57H52N6O5 |
Molecular Weight |
901.1 g/mol |
IUPAC Name |
(2R,3S,4S,5S)-4-(benzylamino)-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]-2-[6-[[(4-methoxyphenyl)-diphenylmethyl]amino]purin-9-yl]oxolan-3-ol |
InChI |
InChI=1S/C57H52N6O5/c1-65-47-32-28-43(29-33-47)56(41-20-10-4-11-21-41,42-22-12-5-13-23-42)62-53-51-54(60-38-59-53)63(39-61-51)55-52(64)50(58-36-40-18-8-3-9-19-40)49(68-55)37-67-57(44-24-14-6-15-25-44,45-26-16-7-17-27-45)46-30-34-48(66-2)35-31-46/h3-35,38-39,49-50,52,55,58,64H,36-37H2,1-2H3,(H,59,60,62)/t49-,50-,52+,55-/m1/s1 |
InChI Key |
KKPDCQNFIFUXJX-SCDAOGTMSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=C5C(=NC=N4)N(C=N5)[C@H]6[C@H]([C@@H]([C@H](O6)COC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=C(C=C9)OC)NCC1=CC=CC=C1)O |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=C5C(=NC=N4)N(C=N5)C6C(C(C(O6)COC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=C(C=C9)OC)NCC1=CC=CC=C1)O |
Origin of Product |
United States |
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